

The Chemical Architecture of Palythine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Palythine

Cat. No.: B1256371

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Palythine is a naturally occurring mycosporine-like amino acid (MAA), a class of small, water-soluble molecules known for their potent ultraviolet (UV) absorbing properties. Synthesized by a diverse range of marine and freshwater organisms, including cyanobacteria, algae, and corals, **palythine** plays a crucial role in cellular protection against UV radiation. This guide provides a detailed overview of the chemical structure, physicochemical properties, biosynthetic pathway, and common experimental methodologies related to **palythine** for professionals in chemical biology and drug development.

Chemical Structure and Physicochemical Properties

The molecular structure of **palythine** (IUPAC Name: 2-[[3-amino-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-ylidene]amino]acetic acid) has been definitively elucidated and confirmed through X-ray crystal analysis.[1][2] The molecule consists of a central cyclohexenone imine chromophore conjugated with a glycine moiety. In its crystalline state, **palythine** exists as a zwitterion, a molecule with both positive and negative charges, which is stabilized by resonance.[1][2] This zwitterionic nature contributes to its high water solubility.

The core chromophore is responsible for its characteristic strong absorption in the UV-B region of the electromagnetic spectrum, with a maximum absorption wavelength (λ_{max}) of 320 nm.[3]

Quantitative Physicochemical Data

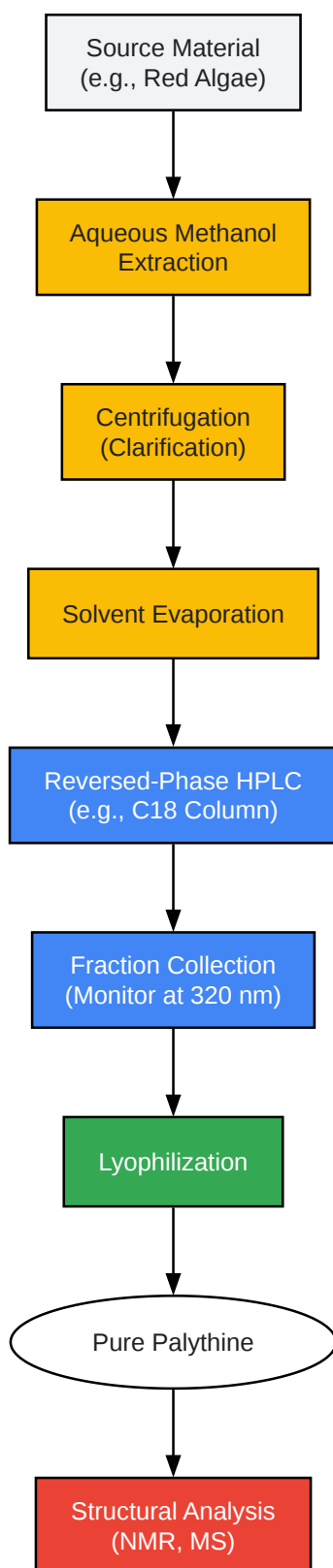
The key physicochemical and spectroscopic properties of **palythine** are summarized below for reference.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₆ N ₂ O ₅	[4]
Molar Mass	244.24 g/mol	[4]
Exact Mass	244.10592 g/mol	[4]
UV Absorption Maximum (λ _{max})	320 nm	[3]
¹ H NMR (in D ₂ O)	δ 2.60 (d), 2.75 (d), 2.58 (d), 2.86 (d), 3.48 (s), 3.56 (s), 3.95 (s) ppm	[5]
¹³ C NMR (in D ₂ O)	δ 161.5, 125.9, 158.7, 33.5, 71.2, 35.7, 67.3, 58.9, 47.0, 174.6 ppm	[5]

Biosynthesis of Palythine

Palythine biosynthesis is a branch of the mycosporine-like amino acid (MAA) pathway, which originates from the shikimate pathway. The initial steps involve the conversion of sedoheptulose-7-phosphate into 4-deoxygadusol (4-DG), a key precursor for all MAAs. This conversion is catalyzed by the enzymes dehydroquinate synthase (DHQS) homolog MysA and O-methyltransferase (OMT) homolog MysB.

Subsequently, 4-DG is condensed with an amino acid, typically glycine, by an ATP-grasp ligase (MysC) to form mycosporine-glycine. A D-Ala-D-Ala ligase-like enzyme (MysD) then attaches a second amino acid or amino alcohol.[6] Finally, a non-heme Fe(II)/2-oxoglutarate-dependent oxygenase, MysH, catalyzes the conversion of disubstituted MAA intermediates into the **palythine** core structure.[6]



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